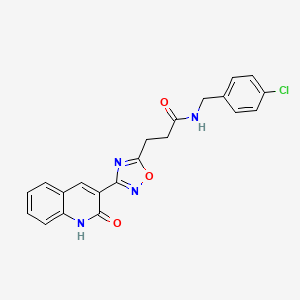
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide, also known as DMFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DMFO is a small molecule that has been synthesized through a complex chemical process, and its unique chemical structure has led to its investigation for various biomedical applications.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer development. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in signaling pathways that regulate cell growth and survival.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the reduction of oxidative stress and inflammation, and the inhibition of cell growth and survival. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has also been shown to have a low toxicity profile, making it a promising candidate for further investigation in biomedical applications.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, the complex synthesis process and the limited availability of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide may pose limitations for its use in lab experiments.
将来の方向性
There are several future directions for the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in biomedical applications. One direction is the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in combination with other drugs or therapies for enhanced efficacy. Another direction is the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in animal models for various diseases to further understand its potential therapeutic effects. Additionally, the development of more efficient and cost-effective synthesis methods for N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide may increase its availability for further investigation.
合成法
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide involves a multistep process that requires expertise in organic chemistry. The first step involves the preparation of 2,5-dimethylphenylamine, which is then reacted with 2-hydroxy-3-formylquinoline to form the intermediate product. This intermediate is then further reacted with furan-2-carboxylic acid to form the final product, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide.
科学的研究の応用
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been investigated for its potential applications in various biomedical fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurodegenerative diseases, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. In infectious diseases, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have antimicrobial activity against various pathogens.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-9-10-16(2)20(12-15)25(23(27)21-8-5-11-28-21)14-18-13-17-6-3-4-7-19(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFLXZKTBJDCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)
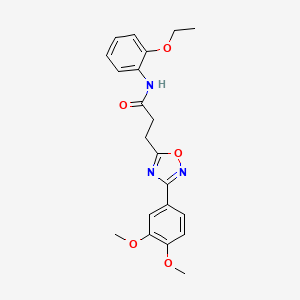
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)

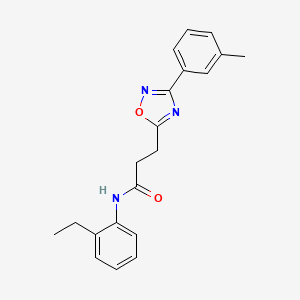

![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)
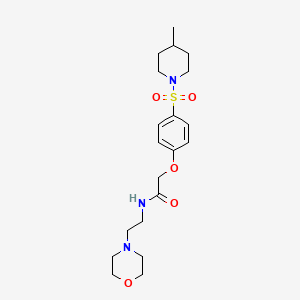
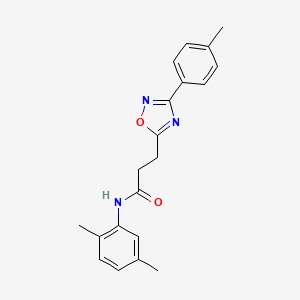
![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713452.png)

